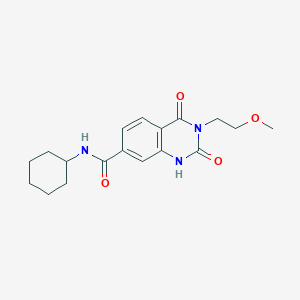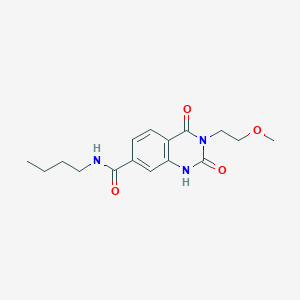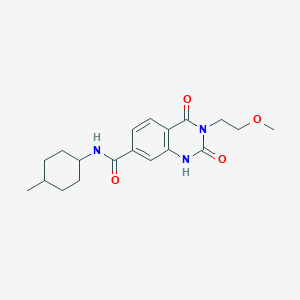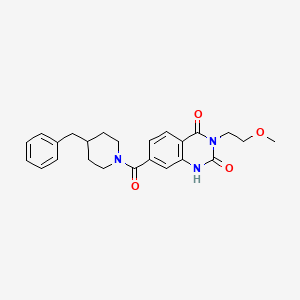![molecular formula C19H28N4O4 B6514111 N-[3-(diethylamino)propyl]-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 892273-10-8](/img/structure/B6514111.png)
N-[3-(diethylamino)propyl]-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-[3-(diethylamino)propyl]-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide” is a complex organic molecule. It contains functional groups such as carboxamide, ether, and quinazoline .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds like “3-(Diethylamino)propylamine” and “3-(2-Aminoethylamino)propyl]trimethoxysilane” are synthesized through methods like free radical polymerization .Molecular Structure Analysis
The molecular structure of this compound is likely complex due to the presence of multiple functional groups. For example, “3-(Diethylamino)propyl trimethoxysilane” has a molecular weight of 235.40 , and “3-(2-Aminoethylamino)propyl]trimethoxysilane” has a molecular weight of 222.36 .Physical And Chemical Properties Analysis
Some physical and chemical properties of similar compounds were found. For example, “3-(Diethylamino)propyl trimethoxysilane” has a refractive index of 1.423, a boiling point of 120 °C/20 mmHg, and a density of 0.95 g/mL at 25 °C . “3-(2-Aminoethylamino)propyl]trimethoxysilane” has a refractive index of 1.444, a boiling point of 146 °C/15 mmHg, and a density of 1.028 g/mL at 25 °C .Direcciones Futuras
While specific future directions for this compound were not found, similar compounds like “3-(Diethylamino)propylamine” and “3-(2-Aminoethylamino)propyl]trimethoxysilane” are being explored for applications in the synthesis of various polyhedral silsesquioxanes and as matrices for controlled drug delivery .
Propiedades
IUPAC Name |
N-[3-(diethylamino)propyl]-3-(2-methoxyethyl)-2,4-dioxo-1H-quinazoline-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4O4/c1-4-22(5-2)10-6-9-20-17(24)14-7-8-15-16(13-14)21-19(26)23(18(15)25)11-12-27-3/h7-8,13H,4-6,9-12H2,1-3H3,(H,20,24)(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGRMHAPUVITXCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=O)N2)CCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(diethylamino)propyl]-3-(2-methoxyethyl)-2,4-dioxo-1H-quinazoline-7-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(4-chlorophenyl)methyl]-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B6514045.png)

![3-(2-methoxyethyl)-N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B6514058.png)
![N-[2-(1H-indol-3-yl)ethyl]-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B6514059.png)
![7-{4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidine-1-carbonyl}-3-(2-methoxyethyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B6514073.png)

![N-(2-{[3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-7-yl]formamido}ethyl)acetamide](/img/structure/B6514089.png)
![7-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]-3-(2-methoxyethyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B6514094.png)
![3-(2-methoxyethyl)-7-{4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B6514100.png)
![7-[4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl]-3-(2-methoxyethyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B6514108.png)
![N-[3-(2-ethylpiperidin-1-yl)propyl]-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B6514116.png)
![3-[(4-methoxyphenyl)methyl]-2,4-dioxo-N-[(pyridin-3-yl)methyl]-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B6514130.png)